
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes a morphinan backbone with various functional groups attached
Preparation Methods
The synthesis of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves several steps. The synthetic route typically starts with the preparation of the morphinan backbone, followed by the introduction of the cyclobutylmethyl group, the methyl group at position 8, and the methylene group at position 6. The final step involves the formation of the methanesulfonate salt. The reaction conditions for each step vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on pain management and neurological disorders. In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in pain management or neurological research.
Comparison with Similar Compounds
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) can be compared with other similar compounds in the morphinan class. Similar compounds include Morphinan-3-ol, 17-(cyclobutylmethyl)-8,14-didehydro- and Morphinan-3-ol, 17-(cyclobutylmethyl)-, hydrochloride. These compounds share a similar morphinan backbone but differ in their functional groups and overall structure. The uniqueness of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H35NO4S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4) |
InChI Key |
VRWTWCLVCNQJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


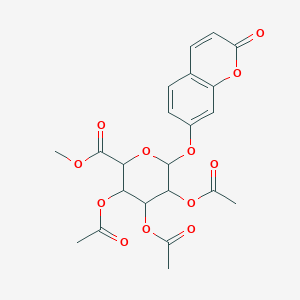
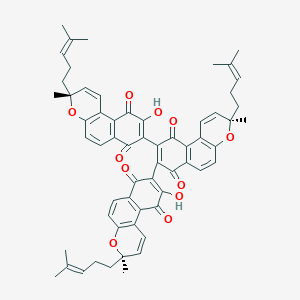


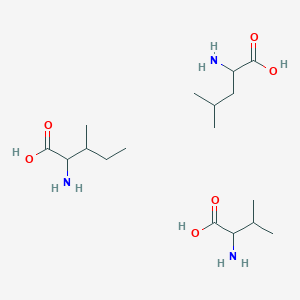
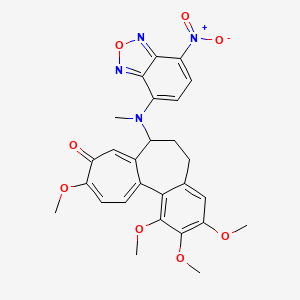
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
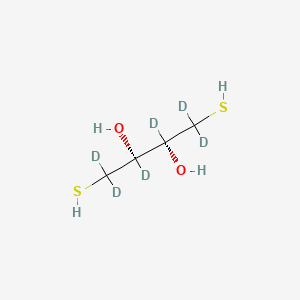
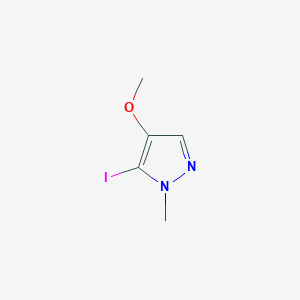

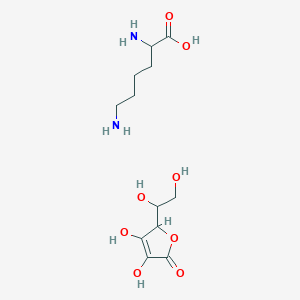
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
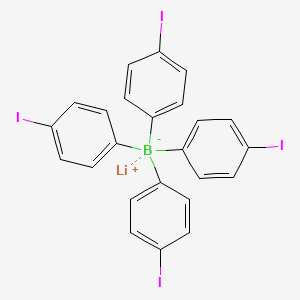
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
